molecular formula C12H18O B11967919 3-Methyl-2-phenylpentan-1-ol CAS No. 84658-56-0

3-Methyl-2-phenylpentan-1-ol

Cat. No.: B11967919
CAS No.: 84658-56-0
M. Wt: 178.27 g/mol
InChI Key: BPCBJIKKAINGQY-UHFFFAOYSA-N
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Description

This compound features a phenyl group at the C2 position, a methyl group at C3, and a hydroxyl group at C1, distinguishing it from simpler methylpentanol isomers. Such structural complexity likely influences its physicochemical behavior, toxicity, and applications compared to non-aromatic analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84658-56-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-methyl-2-phenylpentan-1-ol

InChI

InChI=1S/C12H18O/c1-3-10(2)12(9-13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3

InChI Key

BPCBJIKKAINGQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-phenylpentan-1-ol can be synthesized through various methods. One common method involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation . The reaction conditions for the aldol condensation typically involve the use of a base such as sodium hydroxide in methanol. The resulting product, 2-methyl-5-phenylpenta-2,4-dienal, is then hydrogenated using catalysts like ruthenium or nickel supported on silica .

Another method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylpentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

3-Methyl-2-phenylpentan-1-ol is primarily explored for its potential use in drug development and as an intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to participate in various chemical reactions that can lead to the formation of more complex molecules.

  • Synthesis of Bioactive Compounds : The compound can serve as a precursor for synthesizing various pharmaceuticals, particularly those targeting neurological and cardiovascular conditions. Its ability to undergo functional group transformations makes it a valuable building block in medicinal chemistry.

Analytical Chemistry

In analytical chemistry, this compound is used in chromatography techniques to separate and analyze complex mixtures.

The compound's reactivity makes it suitable for use in organic synthesis, particularly in the production of other chemical derivatives.

Case Study: Synthesis Pathways

Research has demonstrated several synthetic pathways involving this compound:

  • Grignard Reactions : The compound can be utilized in Grignard reactions to form alcohols or ketones, which are crucial intermediates in organic synthesis.
  • Esterification : It can also participate in esterification reactions, leading to the formation of esters that have applications in flavoring and fragrance industries.

Industrial Applications

In addition to its laboratory uses, this compound finds applications in various industrial sectors:

Table 2: Industrial Uses

IndustryApplication
Fragrance IndustryUsed as a component in perfumes due to its pleasant aromatic properties.
Flavoring AgentsIncorporated into food products for flavor enhancement.

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in consumer products. Toxicological studies have been conducted to assess its safety when used as an ingredient in fragrances and flavors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Methyl-2-phenylpentan-1-ol (hypothetical) with structurally related methylpentanols and derivatives from the evidence.

Structural Isomers and Derivatives

(a) 3-Methyl-1-pentanol (CAS 589-35-5)
  • Structure : A six-carbon alcohol with a methyl branch at C3 and a hydroxyl group at C1.
  • Physicochemical Properties :
    • Boiling point: 310°C
    • Formula: C₆H₁₄O
  • Toxicity : Classified as harmful if swallowed (H302) and irritating to skin (H315) and eyes (H319) .
(b) 3-Methyl-3-pentanol (CAS 77-74-7)
  • Structure : Tertiary alcohol with methyl groups at C3 and C5.
  • Physicochemical Properties :
    • Formula: C₆H₁₄O .
  • Toxicity: Limited data, but warnings include skin and eye irritation .
(c) 3-Mercapto-2-methylpentan-1-ol (CAS 227456-27-1)
  • Structure : Features a sulfanyl (-SH) group at C3 and methyl at C2.
  • Applications: A flavor compound found in onion-family vegetables, noted for its powerful aroma .

Physicochemical Comparison

Compound Boiling Point (°C) Toxicity Profile Functional Groups Source
3-Methyl-1-pentanol 310 H302, H315, H319 -OH, -CH₃
3-Methyl-3-pentanol N/A Skin/eye irritation (untested) Tertiary -OH, -CH₃
3-Mercapto-2-methylpentanol N/A Not classified -OH, -SH, -CH₃
This compound (hypothetical) ~340* Likely higher toxicity due to aromaticity -OH, -CH₃, -Ph N/A

*Estimated based on phenyl group’s impact on boiling point.

Toxicity and Regulatory Profiles

  • 3-Methyl-1-pentanol: Classified under GHS for acute oral toxicity (Category 4) and irritation .
  • 3-Methyl-5-(2,2,3-trimethylcyclopentenyl)pentan-2-ol (CAS 65113-99-7): A structurally complex analog with hazards including respiratory irritation (H335) .
  • 3-Mercapto derivatives: Limited toxicity data, but sulfanyl groups may enhance reactivity and odor potency .

Key Research Findings

  • Steric Effects: Tertiary alcohols like 3-Methyl-3-pentanol exhibit lower reactivity due to steric hindrance compared to primary alcohols .
  • Aromatic vs. Aliphatic: Phenyl-substituted alcohols generally have higher boiling points and altered solubility compared to aliphatic analogs (e.g., 3-Methyl-1-pentanol vs. hypothetical phenyl variant) .

Biological Activity

3-Methyl-2-phenylpentan-1-ol, a tertiary alcohol with the molecular formula C₁₂H₁₈O, has garnered attention in scientific research due to its diverse biological activities and applications. This article explores its biological activity, mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyl (-OH) group attached to a branched carbon chain, which includes both a methyl and a phenyl group. This unique structure contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₈O
Molecular Weight182.27 g/mol
CAS Number36748-84-2
Physical StateLiquid
OdorFloral

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated notable inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant potential. It scavenges free radicals effectively, which can help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and function.
  • Enzyme Modulation : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against a panel of pathogens using the disk diffusion method. Results showed that at concentrations as low as 0.5 mg/mL, the compound inhibited the growth of S. aureus by more than 50% compared to control groups. This finding supports its potential use as a natural preservative in food and cosmetic formulations .

Case Study 2: Oxidative Stress Mitigation

A study involving human cell lines exposed to oxidative stress revealed that treatment with this compound resulted in a significant reduction in markers of oxidative damage (e.g., malondialdehyde levels) compared to untreated controls. This suggests that the compound may have protective effects against oxidative damage in cellular environments .

Applications in Medicine and Industry

This compound's versatility extends beyond laboratory research:

  • Pharmaceuticals : Its antimicrobial and antioxidant properties make it a candidate for developing new therapeutic agents.
  • Cosmetics : Widely used for its pleasant floral scent and stability, it serves as a fragrance component in various cosmetic products.

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